1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-benzyl-N-methylazetidine-3-carboxamide
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Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities. Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
Molecular Structure Analysis
The structure of pyrazole-bearing compounds was confirmed by 1 H-, 13 C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .
Chemical Reactions Analysis
The synthesis of pyrazole-bearing compounds often involves the reaction with Vilsmeier–Haack reagent .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as elemental microanalysis, FTIR, and 1 H NMR .
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Applications : Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For instance, a study detailed the synthesis of pyrazolopyrimidines with potential as anticancer and anti-5-lipoxygenase agents, highlighting their cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiviral Activities : The potential antiviral activities of pyrazolopyrimidine derivatives have also been explored. For example, novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anti-influenza A virus (subtype H5N1) activity. Several compounds demonstrated significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).
Insecticidal and Antibacterial Potentials : The chemical framework of pyrazolopyrimidine is also being studied for its insecticidal and antibacterial potential. Research into pyrazole, thiazole, and pyrimidine derivatives incorporating sulfonamide-bearing thiazole moieties has shown promising insecticidal effects against the cotton leafworm, Spodoptera littoralis, and antibacterial activities (Soliman et al., 2020).
Mechanism of Action
Target of action
Pyrazole and pyrimidine moieties are common structural motifs in many biologically active compounds . They are known to interact with various targets, including enzymes and receptors, depending on their specific substitutions and overall molecular structure .
Mode of action
The mode of action of such compounds can vary widely, but it often involves binding to a target protein and modulating its activity . The exact nature of this interaction would depend on the specific structure of the compound and the target.
Biochemical pathways
Pyrazole and pyrimidine derivatives can potentially affect a variety of biochemical pathways. For instance, some pyrazole-bearing compounds have demonstrated antileishmanial and antimalarial activities .
Future Directions
Properties
IUPAC Name |
N-benzyl-N-methyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23(11-15-6-3-2-4-7-15)19(26)16-12-24(13-16)17-10-18(21-14-20-17)25-9-5-8-22-25/h2-10,14,16H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFFQHDTMUEKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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